7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate
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Overview
Description
7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate: is a chemical compound with the molecular formula C11H10F3N3O2 and a molecular weight of 273.21 g/mol . This compound is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound known for its versatile applications in pharmaceuticals and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate typically involves the reaction of 7-methylquinoxalin-2-amine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. The compound is often synthesized in large quantities using optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions include various quinoxaline derivatives and amine compounds, which have significant applications in pharmaceuticals and industrial chemistry .
Scientific Research Applications
7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 6-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate
- Quinoxaline derivatives
Uniqueness: 7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate is unique due to its specific structural features and trifluoroacetate group, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10F3N3O2 |
---|---|
Molecular Weight |
273.21 g/mol |
IUPAC Name |
7-methylquinoxalin-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H9N3.C2HF3O2/c1-6-2-3-7-8(4-6)12-9(10)5-11-7;3-2(4,5)1(6)7/h2-5H,1H3,(H2,10,12);(H,6,7) |
InChI Key |
ODGPJSALOCAXRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN=C2C=C1)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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